N-(4-Bromo-3,5-dichlorophenyl)hydrazinecarbothioamide
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Overview
Description
N-(4-Bromo-3,5-dichlorophenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C7H6BrCl2N3S. It is known for its unique structure, which includes bromine, chlorine, and sulfur atoms. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromo-3,5-dichlorophenyl)hydrazinecarbothioamide can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-3,5-dichloroaniline with thiocarbohydrazide. The reaction typically takes place in a solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial synthesis may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3,5-dichlorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-Bromo-3,5-dichlorophenyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3,5-dichlorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)hydrazinecarbothioamide
- N-(3,5-Dichlorophenyl)hydrazinecarbothioamide
- N-(4-Bromophenyl)hydrazinecarbothioamide
Uniqueness
N-(4-Bromo-3,5-dichlorophenyl)hydrazinecarbothioamide is unique due to the presence of both bromine and chlorine atoms in its structure. This combination of halogens can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H6BrCl2N3S |
---|---|
Molecular Weight |
315.02 g/mol |
IUPAC Name |
1-amino-3-(4-bromo-3,5-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H6BrCl2N3S/c8-6-4(9)1-3(2-5(6)10)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) |
InChI Key |
SBSRXLZICSJXEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)NC(=S)NN |
Origin of Product |
United States |
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